

Chemical structure and IUPAC name of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B126030

[Get Quote](#)

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Introduction

3-(Trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a critical building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethylpyridine (TFMP) structural motif is a widely used strategy in medicinal chemistry to enhance the biological activity and physicochemical properties of a molecule.^{[1][2][3]} The trifluoromethyl group, being strongly electron-withdrawing, can significantly increase a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.^{[2][4]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3-(Trifluoromethyl)pyridine-2-carboxylic acid** for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of this compound is defined by a pyridine ring functionalized with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 3-position.

- IUPAC Name: **3-(Trifluoromethyl)pyridine-2-carboxylic acid**

- Synonyms: 3-(Trifluoromethyl)-2-picolinic acid[5]
- CAS Number: 87407-12-3[5]
- Molecular Formula: C₇H₄F₃NO₂[5]
- Molecular Weight: 191.11 g/mol [5]

Below is a diagram representing the chemical structure of the molecule.

Caption: Chemical structure of **3-(Trifluoromethyl)pyridine-2-carboxylic Acid**.

Physicochemical Properties

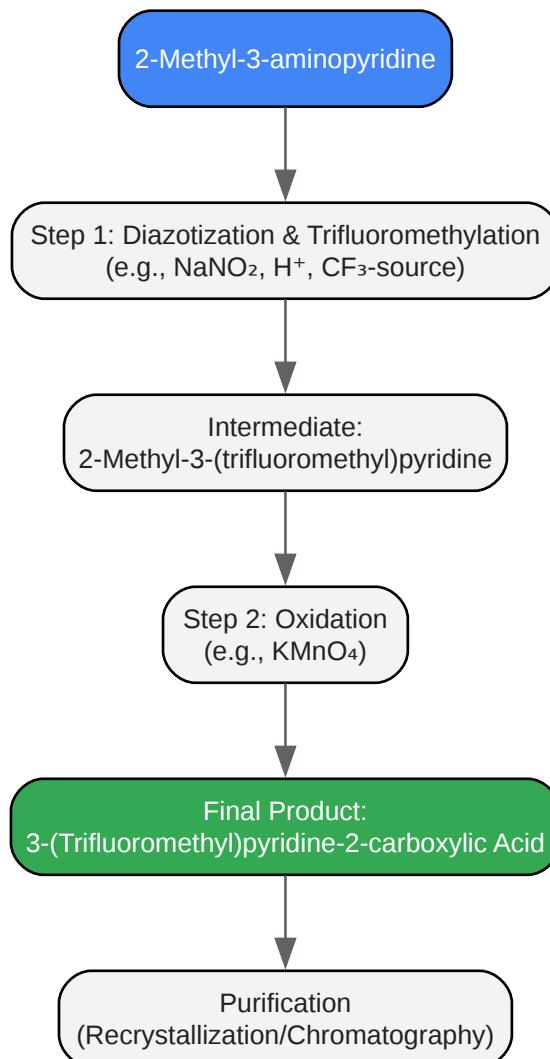
This section summarizes the key physical and chemical properties of the compound.

Property	Value	Reference
Molecular Weight	191.11 g/mol	[5]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[5]
Appearance	White to off-white solid/powder	
Melting Point	113 °C or 184-188 °C	
Purity	Typically >95%	[6]

Note: Discrepancies in melting point values may arise from different analytical methods or sample purities.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines is a cornerstone of fluoro-organic chemistry. While multiple routes exist, common industrial methods often involve the halogen exchange of trichloromethylpyridines or the cyclocondensation of building blocks already containing the trifluoromethyl group.[1][2]


A representative, though generalized, synthetic protocol for a compound like **3-(trifluoromethyl)pyridine-2-carboxylic acid** could involve a multi-step process starting from a

simpler pyridine derivative.

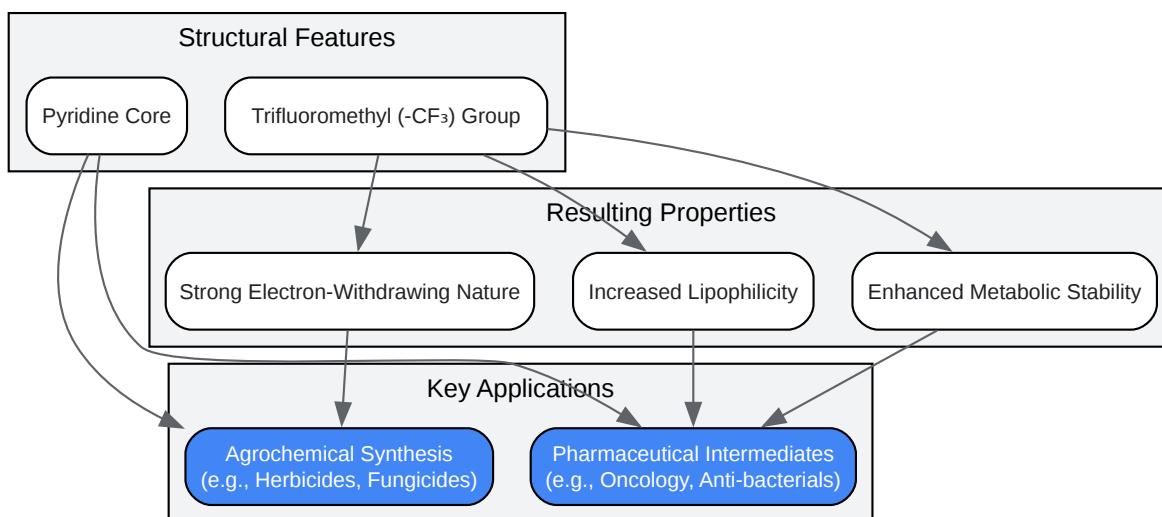
Representative Experimental Protocol:

- Starting Material Selection: A plausible starting point is 2-methyl-3-aminopyridine.
- Sandmeyer-type Reaction for Trifluoromethylation: The amino group at the 3-position can be converted to a trifluoromethyl group. This involves diazotization of the amine with a nitrite source (e.g., NaNO_2) in the presence of a strong acid, followed by reaction with a trifluoromethyl source such as trifluoromethyl copper, which can be generated *in situ*.
- Oxidation: The methyl group at the 2-position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO_4) or through catalytic oxidation methods.
- Purification: The final product is isolated and purified, typically through recrystallization or column chromatography, to achieve the desired purity for subsequent applications.

The following diagram illustrates a conceptual workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of the target compound.


Applications in Research and Development

Trifluoromethylpyridine derivatives are highly valued in the agrochemical and pharmaceutical industries.[1][2][7] Their utility stems from the unique properties imparted by the trifluoromethyl group.[4]

- Pharmaceuticals: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities. Derivatives have been explored for their roles as anticancer and antibacterial agents.[4] The trifluoromethyl group can enhance membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles.[4]

- Agrochemicals: The TFMP scaffold is present in numerous modern pesticides, including herbicides and fungicides.[1][3] The electron-withdrawing nature of the CF_3 group can be crucial for the molecule's mode of action and efficacy.
- Materials Science: Fluorinated organic compounds are also of interest in the development of advanced materials due to their unique electronic and physical properties.

The diagram below illustrates the relationship between the compound's structure and its applications.

[Click to download full resolution via product page](#)

Caption: Relationship between structure, properties, and applications.

Safety and Handling

Proper handling of **3-(Trifluoromethyl)pyridine-2-carboxylic acid** is essential due to its potential hazards. It is classified as a Dangerous Good for transport.[5]

Hazard Category	GHS Classification & Statements
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. [8] [9] H319: Causes serious eye irritation. [8] [9] H335: May cause respiratory irritation. [8] [9]
Precautionary Statements	P261: Avoid breathing dust. [8] [9] P280: Wear protective gloves/eye protection. [9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] [9]

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.[\[9\]](#)
- Avoid formation of dust and aerosols.[\[8\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[9\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[8\]](#)[\[9\]](#)

Conclusion

3-(Trifluoromethyl)pyridine-2-carboxylic acid is a valuable and versatile chemical intermediate. Its unique combination of a pyridine core and a trifluoromethyl group provides a powerful tool for chemists to modulate the properties of target molecules. Its established role in the synthesis of a wide range of biologically active compounds underscores its importance in the fields of drug discovery, agrochemical development, and beyond. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbino.com]
- 5. scbt.com [scbt.com]
- 6. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126030#chemical-structure-and-iupac-name-of-3-trifluoromethyl-pyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com